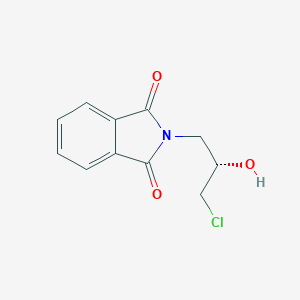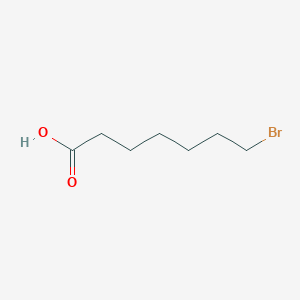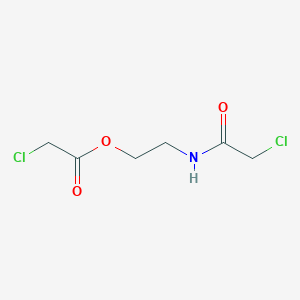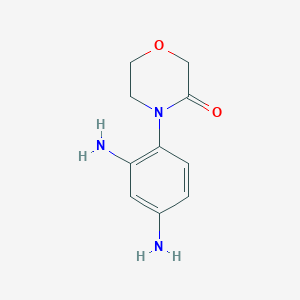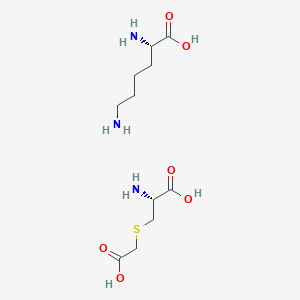![molecular formula C23H23FN4O2 B057151 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 108855-18-1](/img/structure/B57151.png)
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is a compound involved in various research areas, including synthesis and characterization of bioactive heterocyclic compounds, and its derivatives have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, emphasizing the conversion of 2,4-dichloro-5-fluoropyrimidine in four telescoped steps (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds often involves planar moieties like benzisoxazole and pyrimidine, as well as non-planar elements like piperidine rings. Peeters et al. (1993) described the structure of a related compound, highlighting planar and non-planar conformations (Peeters et al., 1993).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming different derivatives and showing potential as intermediates in the synthesis of bioactive molecules. Desai et al. (2016) synthesized a series of derivatives and screened them for antimicrobial activity (Desai et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often investigated using techniques like X-ray crystallography. For instance, Karczmarzyk and Malinka (2008) performed structural characterization of analgesic isothiazolopyridines to understand their physical properties (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are key aspects of these compounds. Asghari et al. (2015) synthesized a series of derivatives and evaluated them as inhibitors, showcasing their chemical properties (Asghari et al., 2015).
Scientific Research Applications
Molecular Structure Analysis
- Paliperidonium nitrate (Ji-Long Ge & Yang‐Hui Luo, 2012): This study explores the molecular structure of a salt related to the compound , highlighting its conformation and hydrogen bond interactions in crystal form.
Crystalline Forms and Synthesis
- Crystalline form B of risperidone (Dan-hua Wang, Ming-hua Zhou, & Xiurong Hu, 2006): Investigation into various crystalline forms of related compounds, which may inform the physical and chemical properties of the compound in focus.
- Synthesis of Paliperidone (Ji Ya-fei, 2010): This research details the synthesis process of a compound structurally similar to the one , providing insights into potential synthesis pathways.
Pharmacological Applications
- Antipsychotic Drug Profile: Risperidone (David Germann, Natalie Kurylo, & Feixue Han, 2012): Discussion on the pharmacokinetic and pharmacological properties of risperidone, a related compound, which could be relevant to the compound given their structural similarities.
Potential Anticancer Applications
- In Vitro Antiproliferative Activity Against Cancer Cell Lines (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, & A. Mallika, 2012): Studies on derivatives similar to the compound , testing their effectiveness against various cancer cell lines.
Structural Characterization
- Structure Analysis of Risperidone (O. Peeters, N. Blaton, & C. J. Ranter, 1993): Provides detailed structural insights into risperidone, which could be extrapolated to understand the structural properties of the compound .
Impurity Analysis in Pharmaceuticals
- Identification of Degradation Product in Tablets (C. Bharathi, D. K. Chary, M. S. Kumar, R. Shankar, V. K. Handa, R. Dandala, & A. Naidu, 2008): This research identifies and characterizes a degradation product in risperidone tablets, which is relevant for understanding stability and shelf-life of pharmaceuticals containing similar compounds.
Safety And Hazards
properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAGVKRGLGDZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

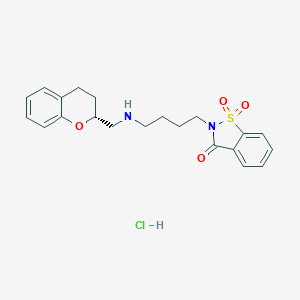

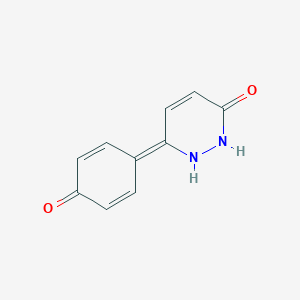
![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
